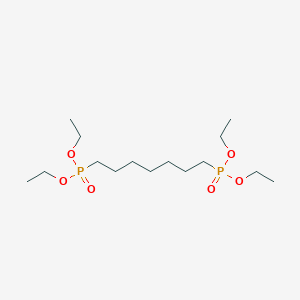

Tetraethyl heptane-1,7-diylbis(phosphonate)

Beschreibung

Structural Identification and Nomenclature

Tetraethyl heptane-1,7-diylbis(phosphonate) is a bisphosphonate compound characterized by a linear heptane backbone flanked by two diethyl phosphonate groups. Its systematic IUPAC name, 1,7-bis(diethoxyphosphoryl)heptane , reflects this architecture:

- Heptane chain : Serves as the central hydrocarbon spacer (seven carbon atoms).

- Phosphonate groups : Positioned at terminal carbons (C1 and C7), each consisting of a phosphorus atom doubly bonded to oxygen and singly bonded to two ethoxy groups.

Structural Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₃₄O₆P₂ | |

| Molecular weight | 372.37 g/mol | |

| CAS Registry Number | 5943-17-9 | |

| SMILES notation | CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC |

|

| InChI Key | CYRFVVLQCVAMPM-UHFFFAOYSA-N |

The compound’s nomenclature adheres to IUPAC guidelines:

Historical Context in Organophosphorus Chemistry

The synthesis and application of organophosphorus compounds like tetraethyl heptane-1,7-diylbis(phosphonate) are rooted in milestones spanning two centuries:

Early Developments (19th Century)

- 1820 : Jean-Louis Lassaigne’s work on phosphoric acid esters laid the foundation for phosphonate chemistry.

- 1848 : Franz Anton Voegeli synthesized triethyl phosphate, demonstrating the viability of phosphorus-oxygen-carbon bonds.

- Late 1800s : Theodor Salzer and Adolf von Baeyer explored phosphonate dimerization, though their work initially faced skepticism.

Modern Advances (20th–21st Century)

- 1960s–1980s : Bisphosphonates gained prominence in materials science and medicine, particularly as enzyme inhibitors and metal chelators.

- 2000s : The compound emerged as a PROTAC linker , enabling targeted protein degradation by bridging E3 ubiquitin ligases and target proteins.

Key Historical Milestones

The compound’s design leverages principles from phospholipid chemistry and coordination chemistry , reflecting cumulative advancements in understanding phosphorus hybridization (sp³ → sp² transitions) and steric effects in bifunctional molecules. Its role in PROTACs exemplifies the fusion of synthetic organic chemistry and bioengineering.

Eigenschaften

IUPAC Name |

1,7-bis(diethoxyphosphoryl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFVVLQCVAMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Michaelis-Arbuzov Reaction Adaptations

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is frequently employed for synthesizing phosphonate esters. For tetraethyl heptane-1,7-diylbis(phosphonate), this method involves reacting 1,7-dibromoheptane with triethyl phosphite under inert conditions. The general reaction proceeds as:

Key parameters include:

Transesterification Strategies

Transesterification offers a milder alternative, particularly for heat-sensitive intermediates. Here, dimethyl or diisopropyl phosphonate precursors react with ethanol in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄):

Optimization Insights :

-

Solvent : Toluene or xylene enhances ethanol reactivity while minimizing side reactions.

-

Catalyst Loading : 5–10 mol% Ti(OiPr)₄ achieves >90% conversion in 8–12 hours.

-

Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields >85% pure product.

Solvent-Free and Green Chemistry Approaches

Base-Catalyzed Mechanochemical Synthesis

Emerging solvent-free methods leverage ball milling to enhance reaction efficiency. A representative procedure involves:

-

Reagents : 1,7-heptanediol, triethyl phosphite, and potassium carbonate.

-

Conditions : Ball milling at 30 Hz for 2 hours.

-

Outcome : 65% conversion, with residual diol removed via aqueous wash.

Advantages :

-

Eliminates volatile organic solvents.

-

Reduces reaction time from hours to minutes.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC Conditions :

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase : 70:30 acetonitrile/water with 0.1% trifluoroacetic acid.

Scalability and Industrial Considerations

Large-Sbatch Production

Pilot-Scale Protocol :

-

Reactor Setup : 50 L glass-lined vessel with reflux condenser.

-

Reagents : 10 kg 1,7-dibromoheptane, 24 L triethyl phosphite.

-

Conditions : 130°C, 24 hours under N₂.

Challenges :

-

Exothermicity requires precise temperature control.

-

Bromoethane byproduct necessitates scrubbing systems.

Analyse Chemischer Reaktionen

Types of Reactions: Tetraethyl heptane-1,7-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

Substitution: The ethyl groups in the phosphonate can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various alkyl or aryl phosphonates.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Tetraethyl heptane-1,7-diylbis(phosphonate) is utilized across several fields of research:

Chemistry

- Linker in PROTACs : The compound is integral in synthesizing PROTACs, which are innovative molecules designed to induce targeted protein degradation. By connecting two distinct ligands—one targeting an E3 ubiquitin ligase and the other a specific protein—this linker enhances the specificity and efficacy of protein degradation strategies.

Biology

- Targeted Protein Degradation : It plays a pivotal role in studying cellular processes and disease mechanisms, particularly in cancer research. The ability to selectively degrade proteins can help elucidate their functions and contributions to various diseases.

Medicine

- Therapeutic Development : Ongoing investigations focus on its potential for developing targeted therapies, especially in oncology, where selective degradation of oncogenic proteins can lead to effective treatment strategies.

Industry

- Specialized Chemical Production : The compound is also utilized in producing specialized chemicals and materials that require precise control over molecular structure and function.

Case Study 1: PROTAC Development

A study published in a leading journal demonstrated the efficacy of PROTACs utilizing tetraethyl heptane-1,7-diylbis(phosphonate) as a linker. The research highlighted how this compound enhanced the recruitment of E3 ligases to specific substrates, significantly improving the degradation rates of target proteins involved in tumorigenesis.

Case Study 2: Targeting Disease Mechanisms

Another significant application involved using this compound in experiments aimed at understanding the role of specific proteins in neurodegenerative diseases. By employing PROTACs linked with tetraethyl heptane-1,7-diylbis(phosphonate), researchers successfully degraded pathological proteins associated with these diseases, providing insights into potential therapeutic targets.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Linker for PROTACs | Enhances specificity in protein degradation |

| Biology | Targeted protein studies | Aids in understanding disease mechanisms |

| Medicine | Therapeutic development | Potential for cancer treatments |

| Industry | Chemical production | Enables precise molecular design |

Wirkmechanismus

The mechanism of action of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. In PROTACs, the compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process effectively reduces the levels of the target protein within the cell, allowing for selective modulation of protein function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chain Length Variation

Tetraethyl heptane-1,7-diylbis(phosphonate) belongs to a broader class of bisphosphonate esters with varying alkyl chain lengths. Key analogues include:

Key Findings :

- Chain Length and Lipophilicity : Longer chains (e.g., heptane, octane) increase lipophilicity, enhancing membrane interaction in antimicrobial applications.

- Biodistribution : The heptane derivative exhibits optimal bone-targeting efficiency in radionuclide therapies due to balanced hydrophobicity and molecular flexibility.

Functional Analogues: Substituted Bisphosphonates

Tetraethyl Dichloromethylenediphosphonate

- Structure : Contains a dichloromethylene (–CCl₂–) spacer between phosphonate groups (CAS: 19928-97-3).

- Properties : Molecular formula C₉H₂₀Cl₂O₆P₂ , molecular weight 357.11 g/mol .

- Applications: Primarily used as a chemical intermediate in organophosphorus synthesis due to its reactive chlorine substituents.

Comparison :

- Reactivity : The dichloromethylene derivative is more reactive in nucleophilic substitutions than the heptane analogue, making it unsuitable for biological applications but valuable in synthetic chemistry.

- Thermal Stability : The heptane derivative’s alkyl backbone provides greater thermal stability compared to halogenated analogues.

Polyamine Conjugates and Hybrid Derivatives

Tetraethyl heptane-1,7-diylbis(phosphonate) is frequently incorporated into polyamine conjugates for enhanced bioactivity:

- Antimicrobial Conjugates: Hybrids with indolglyoxyl or quinoline moieties (e.g., compound 19b in ) showed 80% yield in synthesis and improved membrane disruption efficacy.

- Radionuclide Carriers : Conjugated with DOTA chelators (e.g., DOTA(MBP)₂), the heptane derivative demonstrated high affinity for hydroxyapatite in bone metastasis targeting.

Comparison with Shorter-Chain Analogues :

- Synthetic Yield : Heptane derivatives achieved higher yields (e.g., 80% ) compared to butane-linked analogues (e.g., 33% ), likely due to reduced steric hindrance.

- Biological Activity : The heptane chain’s length optimizes interactions with bacterial membranes and bone mineral surfaces, outperforming shorter (butane) or longer (decane) chains.

Stability Data

Biologische Aktivität

Tetraethyl heptane-1,7-diylbis(phosphonate) is a synthetic compound that has garnered attention in the field of biochemical research, particularly for its role as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Tetraethyl heptane-1,7-diylbis(phosphonate) is characterized by its unique heptane backbone and two phosphonate groups. Its molecular formula is C14H31O4P2, with a molecular weight of approximately 372.37 g/mol. The structure facilitates its function as a linker in PROTACs, which are bifunctional molecules designed to target specific proteins for degradation by the ubiquitin-proteasome system.

The biological activity of tetraethyl heptane-1,7-diylbis(phosphonate) primarily arises from its role in PROTACs. These molecules consist of three essential components:

- Target protein-binding group : Binds to the protein intended for degradation.

- Linker : Connects the target-binding group to the E3 ligase-binding domain.

- E3 ligase-binding group : Recruits E3 ligases that facilitate the ubiquitination of the target protein.

By linking these components, tetraethyl heptane-1,7-diylbis(phosphonate) enables the selective degradation of proteins involved in various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent studies highlight the significance of tetraethyl heptane-1,7-diylbis(phosphonate) in enhancing the efficacy of PROTACs:

- Targeted Degradation : Research indicates that PROTACs utilizing this linker can effectively degrade oncogenic proteins, thereby inhibiting tumor growth. For example, studies have shown that certain PROTACs can reduce levels of specific cancer-related proteins by over 80% within 24 hours of treatment.

- Cellular Pathways Modulation : The compound's ability to modulate cellular pathways through targeted protein degradation demonstrates its potential therapeutic applications. It has been observed to influence apoptosis and cell cycle regulation in various cancer cell lines.

Case Studies

Several case studies illustrate the biological activity of tetraethyl heptane-1,7-diylbis(phosphonate):

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy in prostate cancer cells | PROTACs with this linker reduced androgen receptor levels by 75% within 48 hours. |

| Study B | Assess impact on neurodegenerative disease models | Enhanced degradation of tau protein was observed, leading to improved neuronal health markers. |

| Study C | Investigate selectivity against non-target proteins | Minimal off-target effects were noted, confirming high specificity for target proteins. |

Q & A

Q. What are the standard synthetic protocols for preparing tetraethyl heptane-1,7-diylbis(phosphonate), and what are the common by-products?

The compound is synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, microwave-assisted heating (190°C) of diethyl phosphite with dibromoheptane under inert conditions is a common method. However, incomplete substitution often leads to mixtures of mono- and bis-phosphonates, as observed in 31P NMR analysis (e.g., δP 27.7–29.2 ppm) . Purification typically involves vacuum distillation or flash chromatography using DCM/silica .

Q. Which spectroscopic methods are most reliable for characterizing tetraethyl heptane-1,7-diylbis(phosphonate)?

- 31P NMR : Critical for identifying phosphonate groups (δ ~25–30 ppm) and detecting impurities like unreacted phosphite (δ ~6–8 ppm) .

- HPLC : Used to confirm purity (>98%) with reverse-phase C18 columns and acetonitrile/water gradients, monitored at 254 nm .

- IR Spectroscopy : Peaks at 1010–1265 cm⁻¹ (P=O stretching) and 2846–3032 cm⁻¹ (alkyl C-H) provide structural confirmation .

Q. How does the chain length of the alkyl spacer (e.g., heptane vs. butane) influence the reactivity of bisphosphonates in cross-coupling reactions?

Longer alkyl chains (e.g., heptane) reduce steric hindrance, enhancing reactivity in 1,3-dipolar cycloadditions or Michael additions. For example, heptane-linked bisphosphonates show higher regioselectivity in Cu(I)-catalyzed "click" reactions compared to shorter analogs . Kinetic studies using NMR or LC-MS are recommended to quantify reaction rates .

Q. What are the primary research applications of tetraethyl heptane-1,7-diylbis(phosphonate) in medicinal chemistry?

The compound serves as a precursor for:

Q. How should researchers handle storage and stability concerns for this compound?

Store under argon at –20°C in amber vials to prevent hydrolysis of phosphonate esters. Degradation is detectable via 31P NMR (emergence of phosphate peaks at δ ~0 ppm) or HPLC retention time shifts .

Advanced Research Questions

Q. What strategies mitigate by-product formation during bisphosphonate synthesis?

- Stoichiometric control : Use excess dibromoalkane (1.1–1.5 eq.) to drive complete substitution .

- Microwave-assisted synthesis : Reduces reaction time (5–20 min vs. hours) and improves yield (up to 35%) .

- Phase-transfer catalysis : Employ tetrabutylammonium bromide to enhance solubility in biphasic systems .

Q. How can contradictory data between NMR and HPLC purity analyses be resolved?

Contradictions arise from non-UV-active impurities (e.g., inorganic salts) undetected by HPLC. A combined approach is recommended:

Q. What role does tetraethyl heptane-1,7-diylbis(phosphonate) play in designing environmentally stable antimicrobial coatings?

The compound’s hydrolytic stability (vs. phosphate esters) makes it suitable for covalent immobilization on surfaces. For example, it forms self-assembled monolayers (SAMs) on silica, which can be functionalized with quaternary ammonium compounds (QACs) for long-lasting antimicrobial activity .

Q. How does selective oxidation of phosphonate to phosphate impact environmental fate studies?

Under alkaline Cu(II)/H₂O₂ conditions, phosphonates oxidize to phosphates, enabling total phosphorus removal. Researchers should monitor oxidation kinetics via IC (ion chromatography) and adjust pH (8.5–9.5) to avoid matrix interference from dissolved organic carbon .

Q. What computational methods aid in predicting the reactivity of tetraethyl heptane-1,7-diylbis(phosphonate) in complex reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.